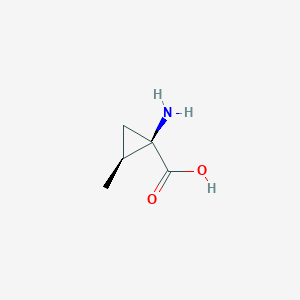
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid: is a chiral amino acid derivative with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation/cyclization of a chiral Ni(II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the asymmetric synthesis method mentioned above suggests that it could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but has a vinyl group instead of a methyl group.
(1R,2S)-2-Aminocyclopentanecarboxylic acid: This compound has a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid is unique due to its specific chiral configuration and the presence of a cyclopropane ring. These features give it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
InChI Key |
WCSASARZTXJEJS-WVZVXSGGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]1(C(=O)O)N |
Canonical SMILES |
CC1CC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















